molecular formula C25H31N3O5S2 B2989959 (E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-18-1

(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Katalognummer: B2989959
CAS-Nummer: 850909-18-1
Molekulargewicht: 517.66
InChI-Schlüssel: CLMPWVIIUCTRFJ-OCEACIFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C25H31N3O5S2 and its molecular weight is 517.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Molecular Characteristics

  • Molecular Formula: C25H31N3O5S2
  • Molecular Weight: 517.66 g/mol
  • CAS Number: 865197-66-6

The compound features a benzothiazole core, which is known for its biological significance, particularly in the development of anticancer agents. The presence of a sulfamoyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

Anticancer Properties

Research indicates that compounds containing benzothiazole moieties exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives of benzothiazole have been shown to inhibit the heat shock protein 90 (Hsp90), a critical chaperone involved in cancer cell survival and proliferation. In a study focusing on structure-activity relationships (SAR), several benzothiazole-based compounds demonstrated low micromolar IC50 values against the MCF-7 breast cancer cell line, indicating potent anticancer activity .

The mechanism by which benzothiazole derivatives exert their anticancer effects often involves:

  • Inhibition of Hsp90: By disrupting the function of Hsp90, these compounds can lead to the degradation of client proteins essential for tumor growth.
  • Induction of Apoptosis: Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, further contributing to their efficacy as anticancer agents .

Case Studies

  • Benzothiazole Derivative Study:
    A study evaluated a series of benzothiazole derivatives for their ability to inhibit Hsp90. The most potent compound showed an IC50 value of 2.8 μM against MCF-7 cells, demonstrating significant potential for further development as an anticancer drug .
  • High Throughput Screening:
    In a high-throughput screening campaign aimed at identifying small molecules that induce Oct3/4 expression in embryonic stem cells, certain benzothiazole derivatives were highlighted for their ability to modulate pluripotency-related pathways in stem cells . This suggests a broader biological relevance beyond cancer therapy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Importance of the Benzothiazole Moiety: The benzothiazole ring is essential for binding to Hsp90 and other biological targets.
  • Substituent Effects: Variations in substituents on the benzothiazole ring significantly affect potency and selectivity. For example, modifications at positions 2 and 6 have been shown to enhance activity against specific cancer cell lines .

Table: Structure-Activity Relationships of Benzothiazole Derivatives

Compound IDSubstituent PositionIC50 (μM)Biological Target
5g62.8Hsp90
9i23.9Hsp90
O4I2N/ANot reportedOct3/4

Eigenschaften

IUPAC Name

methyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S2/c1-16(2)14-28(15-17(3)4)35(31,32)20-10-7-18(8-11-20)23(29)26-25-27(5)21-12-9-19(24(30)33-6)13-22(21)34-25/h7-13,16-17H,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMPWVIIUCTRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.